molecular formula C17H15N5O2 B2509439 2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine CAS No. 1788628-99-8

2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine

Cat. No.: B2509439
CAS No.: 1788628-99-8
M. Wt: 321.34
InChI Key: DCKGNFSMKPLVGE-UHFFFAOYSA-N
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Description

2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine is a complex organic compound featuring a pyrazine ring, a pyrrolidine ring, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be essential to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine apart is its multi-functional structure, combining the properties of oxadiazole, pyrrolidine, and pyrazine rings. This unique combination enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c23-17(13-11-18-8-9-19-13)22-10-4-7-14(22)16-20-15(21-24-16)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKGNFSMKPLVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NC=CN=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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